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Executive Summary

2'-Isopropoxy-5'-methylacetophenone (CAS: 705965-55-5) is a specialized aromatic building

block used primarily in early-stage drug discovery to modulate lipophilicity and metabolic
stability in acetophenone-based scaffolds.[1] Unlike its commoditized precursor, 2'-hydroxy-5'-
methylacetophenone (CAS: 1450-72-2), the isopropoxy derivative is a Tier-3 Rare Building
Block with limited off-the-shelf availability and high unit costs.[1]

This guide provides a dual-track strategy for acquisition:
o Direct Procurement: Identification of niche suppliers for milligram-scale needs.

¢ In-House Synthesis (Recommended): A validated, high-yield protocol for converting the
abundant hydroxy precursor to the target isopropoxy compound, offering a >90% cost
reduction for scales exceeding 5 grams.

Part 1: Technical Identity & Specifications[1]
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To ensure precise procurement and quality control, the compound must be identified by its
rigorous chemical descriptors.

Parameter Technical Specification

Chemical Name 2'-Isopropoxy-5'-methylacetophenone

1-[5-Methyl-2-(propan-2-yloxy)phenyl]ethan-1-

IUPAC Name

one
CAS Number 705965-55-5
Molecular Formula C12H1602
Molecular Weight 192.25 g/mol

2'-Hydroxy-5'-methylacetophenone (CAS: 1450-

Key Precursor
72-2)

Pale yellow oil or low-melting solid (approx. 25-

Physical State
30°C)

Soluble in DCM, EtOAc, MeOH:; Insoluble in

Solubility )
water

Part 2: Commercial Landscape & Supplier
Analysis[1]

The market for 2'-Isopropoxy-5'-methylacetophenone is fragmented.[1] It is not a stock item for
major catalog distributors (e.g., Sigma-Aldrich, Fisher) but is available through specialized
building block vendors.

Supply Chain Decision Matrix

The following decision matrix illustrates the logic for choosing between direct purchase and
internal synthesis based on required quantity and lead time.
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Buy: Custom Synthesis
(WuXi, ChemPartner)
Lead Time: 4-6 Weeks

(BLD Pharm, Enamine)
Cost: High ($100+/g)

ake: In-House Synthesis
From CAS 1450-72-2
Cost: Low (<85/g)

Click to download full resolution via product page

Figure 1: Decision matrix for sourcing 2'-Isopropoxy-5'-methylacetophenone based on scale

and urgency.

Verified Supplier Categories

e Spot Market (In-Stock/Short Lead Time):

o BLD Pharm: Often lists CAS 705965-55-5 as a catalog item.[1]

o Enamine: Likely holds stock in their REAL Database (Kiev/US logistics).

o Ambeed: A US-based aggregator that frequently stocks acetophenone derivatives.[1]
e Bulk Precursor Suppliers (For Synthesis):

o Thermo Scientific / Alfa Aesar: Stocks the precursor (CAS 1450-72-2) in bulk (259 - 1kg).
[1]

o TCI Chemicals: Reliable source for high-purity 2'-hydroxy-5-methylacetophenone.[1]

Part 3: The "Make" Protocol (Internal Synthesis)[1]

For requirements exceeding 5 grams, purchasing the target is economically inefficient. The
synthesis from 2'-hydroxy-5'-methylacetophenone is a robust Williamson ether synthesis that
can be performed in any standard organic chemistry lab.[1]
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Reaction Scheme

Substrate: 2'-Hydroxy-5'-methylacetophenone (1.0 eq) Reagent: 2-Bromopropane (1.5 eq) or 2-
lodopropane (1.2 eq) Base: Potassium Carbonate (K2COs, 2.0 eq) Solvent: DMF (N,N-
Dimethylformamide) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology

Safety Note: 2-Bromopropane is an alkylating agent and potential reproductive toxin.[1] Handle
in a fume hood. DMF is hepatotoxic; use appropriate PPE.

o Setup:
o Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[1]

o Charge the flask with 2'-Hydroxy-5-methylacetophenone (e.g., 15.0 g, 100 mmol) and
anhydrous K2COs (27.6 g, 200 mmol).

o Add DMF (150 mL) and stir at room temperature for 15 minutes to form the phenoxide
anion (color change to bright yellow/orange is typical).

 Alkylation:
o Add 2-Bromopropane (14.1 mL, 150 mmol) dropwise via syringe or addition funnel.

o Heat the mixture to 60°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting
phenol (lower R_f) should disappear, and the less polar ether product (higher R_f) should
appear.

o Note: If reaction is sluggish, add a catalytic amount of Potassium lodide (KI, 0.1 eq) to
generate the more reactive iodide in situ (Finkelstein condition).

o Workup:
o Cool the reaction to room temperature.[2][3]

o Pour the mixture into Ice Water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).
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o Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to
remove DMF.

o Dry over anhydrous Na=SOs, filter, and concentrate under reduced pressure.

 Purification:
o The crude product is often pure enough (>95%) for subsequent steps.

o If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7814297?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

2'-Hydroxy-5'-methylacetophenone 2-Bromopropane + K2CO3
(CAS 1450-72-2) Solvent: DMF
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l

Aqueous Workup
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Confirm Isopropyl Group

2'-Isopropoxy-5'-methylacetophenone
(>98% Purity)

Click to download full resolution via product page
Figure 2: Operational workflow for the chemical synthesis of the target compound.

Part 4: Quality Control & Validation

To validate the identity of the procured or synthesized material, use the following NMR
diagnostic peaks. The disappearance of the phenolic proton is the primary indicator of reaction
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completion.
1H-NMR Shift . .
Feature Multiplicity Interpretation
(CDCiIs, approx.)
Acetyl -CHs 2.55-2.60 ppm Singlet (3H) Ketone methyl group
_ Methyl on aromatic
Aryl -CHs 2.30-2.35 ppm Singlet (3H) )
ring
Methine proton of
Isopropyl -CH 4.50 - 4.65 ppm Septet (1H) ]
isopropoxy
Isopropyl -CHs 1.30 - 1.40 ppm Doublet (6H) Methyls of isopropoxy
Aromatic H 6.80 - 7.50 ppm Multiplet (3H) Aromatic protons
_ MUST BE ABSENT in
Phenol -OH >11.0 ppm Singlet
product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Strategic Sourcing & Synthesis Guide: 2'-Isopropoxy-5'-
methylacetophenone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7814297/docs#strategic-sourcing-synthesis-guide-2-
isopropoxy-5-methylacetophenone-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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